molecular formula C7H11F3N2O3 B2376402 H-Orn(TFA)-OH CAS No. 5123-49-9

H-Orn(TFA)-OH

Cat. No.: B2376402
CAS No.: 5123-49-9
M. Wt: 228.171
InChI Key: BEEAVYYIFAMIIT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It’s a structural analogue of acetic acid with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . Ornithine is a non-proteinogenic amino acid that plays a role in the urea cycle.


Synthesis Analysis

TFA is often used in the synthesis and analysis of peptides and proteins . It’s commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .


Molecular Structure Analysis

The molecular structure of TFA and ornithine can be analyzed using various techniques such as Fourier-transform infrared (FTIR) spectroscopy .


Chemical Reactions Analysis

TFA has unique properties that make it useful in proteolytic reactions . By adding a large excess of TFA to protein hydrolysate samples, the possible protonation sites of the proteins and peptides will be saturated .


Physical and Chemical Properties Analysis

TFA is a colorless liquid with a vinegar-like odor . Its physical and chemical properties can be analyzed using various techniques such as FTIR spectroscopy .

Scientific Research Applications

  • Lignin Modification : TFA has been used in the acylation of lignin-containing materials. This process is part of creating ecologically benign methods for processing plant raw materials. Replacing TFA with H2SO4 in this process allows synthesis at lower temperatures and reduced costs (Efryushin, Kon′shin, Protopopov, & Beushev, 2015).

  • Environmental Impact Studies : The degradation of certain substances, such as 2,3,3,3-tetrafluoropropene, into TFA has been studied for its environmental impact, particularly in aquatic environments. This research is crucial for assessing the ecological effects of industrial chemicals (Wang et al., 2018).

  • Toxicity and Risk Assessment : Studies have focused on the sources, fates, toxicity, and risks of TFA and its salts, particularly in relation to substances regulated under the Montreal and Kyoto Protocols. This includes assessing potential environmental and health impacts of TFA derived from the degradation of certain hydrochlorofluorocarbons and hydrofluorocarbons (Solomon et al., 2016).

  • Catalysis and Chemical Reactions : TFA has been examined in various chemical reactions, such as its role in water catalysis and reactions involving thioformic acid and hydroxyl radical. These studies contribute to a deeper understanding of chemical processes and reaction efficiencies (Kaur & Vikas, 2014).

  • Photodissociation Studies : Research on the photodissociation of TFA, including the dynamics of OH radical formation and the identification of stable products, provides insights into atmospheric chemistry and environmental processes (Sengupta, Saha, Kumar, & Naik, 2018).

  • Analytical Chemistry Applications : TFA has been used in liquid chromatography mobile phases, and research has been conducted on methods to mitigate its ion signal suppression effects in mass spectrometry analysis. This is vital for improving analytical techniques in chemistry (Chan, Bolgar, Dalpathado, & Lloyd, 2012).

Safety and Hazards

TFA may be corrosive to metals, harmful if inhaled, and can cause severe skin burns and eye damage . It may also cause respiratory irritation, drowsiness, or dizziness, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The use of TFA in various fields, including proteolytic reactions and peptide synthesis, is an active area of research . Future studies may focus on improving our understanding of its mechanisms of action and potential applications.

Properties

IUPAC Name

(2S)-2-amino-5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O3/c8-7(9,10)6(15)12-3-1-2-4(11)5(13)14/h4H,1-3,11H2,(H,12,15)(H,13,14)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEAVYYIFAMIIT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.